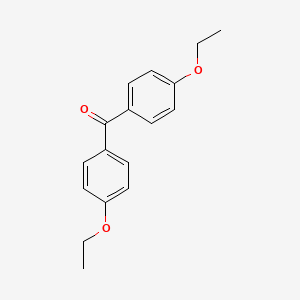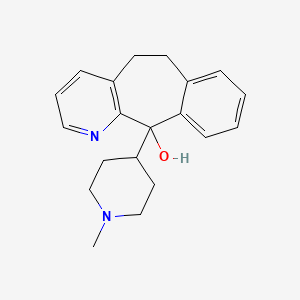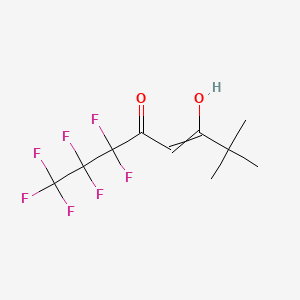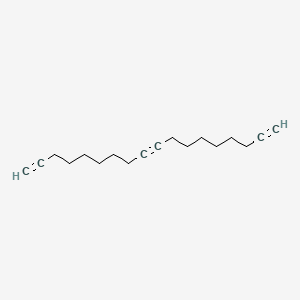
1,9,17-Octadecatriyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,9,17-Octadecatriyne is an organic compound with the molecular formula C18H26. It is a polyunsaturated hydrocarbon featuring three triple bonds at the 1st, 9th, and 17th positions of the octadecane chain.
準備方法
Synthetic Routes and Reaction Conditions
1,9,17-Octadecatriyne can be synthesized through various methods, including:
Alkyne Coupling Reactions: One common method involves the coupling of terminal alkynes using catalysts such as palladium or copper. This reaction typically requires an inert atmosphere and a base to deprotonate the terminal alkyne.
Dehydrohalogenation: Another method involves the dehydrohalogenation of dihaloalkanes. This reaction uses strong bases like potassium tert-butoxide to eliminate hydrogen halides, forming triple bonds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of alkyne synthesis and dehydrohalogenation can be scaled up for industrial applications. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
化学反応の分析
Types of Reactions
1,9,17-Octadecatriyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: Hydrogenation of this compound can yield alkanes or alkenes, depending on the reaction conditions and catalysts used.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions along the carbon chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2) with palladium or nickel catalysts
Substitution: Halogens (Cl2, Br2) with light or heat as initiators
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Alkanes, alkenes
Substitution: Haloalkynes
科学的研究の応用
1,9,17-Octadecatriyne has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, such as conductive polymers and nanomaterials.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
作用機序
The mechanism of action of 1,9,17-Octadecatriyne depends on its specific application. In biological systems, it may interact with cellular components, disrupting normal cellular functions. For example, its triple bonds can react with nucleophiles in biological molecules, leading to potential antimicrobial or anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
1,9,17-Octadecatriyne can be compared with other polyunsaturated hydrocarbons, such as:
1,9-Octadecadiene: This compound has two double bonds instead of triple bonds, making it less reactive in certain chemical reactions.
1,9,17-Octadecatetraene: With four double bonds, this compound exhibits different reactivity and stability compared to this compound.
9,17-Octadecadienal: This compound contains an aldehyde group, introducing different chemical properties and reactivity.
特性
CAS番号 |
4641-83-2 |
|---|---|
分子式 |
C18H26 |
分子量 |
242.4 g/mol |
IUPAC名 |
octadeca-1,9,17-triyne |
InChI |
InChI=1S/C18H26/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h1-2H,5-16H2 |
InChIキー |
JXFBNSPFRHILPJ-UHFFFAOYSA-N |
正規SMILES |
C#CCCCCCCC#CCCCCCCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


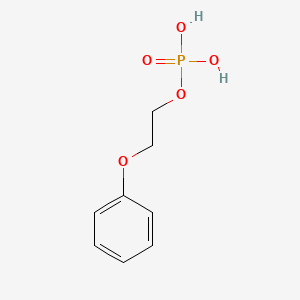
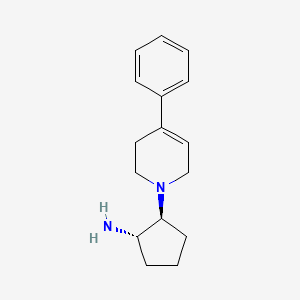
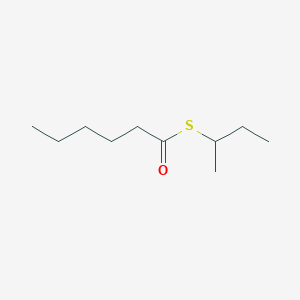
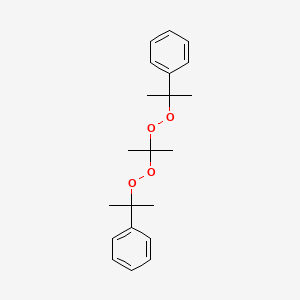
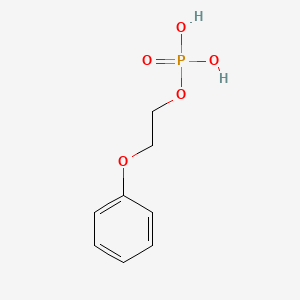
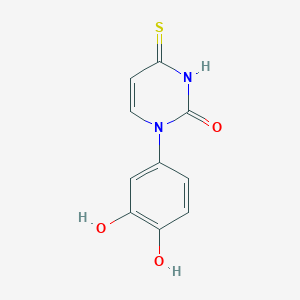
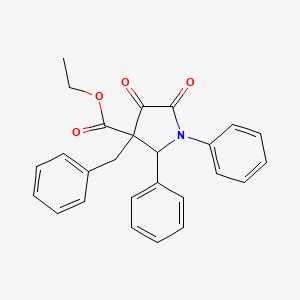
![1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-carbaldehyde](/img/structure/B14165218.png)
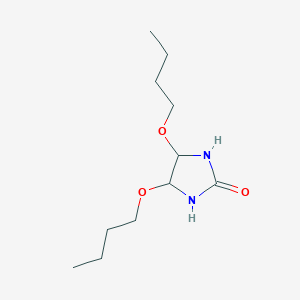
![4-(7-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thiomorpholine](/img/structure/B14165237.png)
